Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H6Cl3F3N4O3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on its mechanisms, efficacy, and safety profiles.
- Molecular Formula : C₁₁H₈Cl₃F₃N₄O₂
- Molecular Weight : 353.56 g/mol
- CAS Number : 648859-28-3
The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted for its potential as an anti-tubercular agent, similar to other trifluoromethyl pyrimidine derivatives. The mechanism involves inhibiting the growth of Mycobacterium tuberculosis, which is crucial in treating tuberculosis infections. The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances the compound's potency against bacterial strains.
Biological Activity Overview
- Antimicrobial Activity :
-
Cytotoxicity :
- While exhibiting antimicrobial properties, it is essential to assess cytotoxicity against human cell lines. Early studies suggest that some derivatives demonstrate low selectivity and may exhibit cytotoxic effects at higher concentrations. For instance, a related compound showed an IC₅₀ greater than 100 μM, indicating a need for further optimization to reduce cytotoxicity while maintaining antimicrobial efficacy .
Case Study 1: Anti-Tubercular Screening
A whole-cell screening identified several trifluoromethyl pyrimidinone compounds with significant activity against M. tuberculosis. Among these, this compound was highlighted for its structural similarity to effective anti-tubercular agents .
Compound | MIC (μM) | Cytotoxicity (IC₅₀ μM) |
---|---|---|
This compound | <5 | >100 |
Related Trifluoromethyl Pyrimidinone | <5 | <50 |
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship analysis demonstrated that substitution patterns significantly affect biological activity. The presence of the trifluoromethyl group at the 6-position was found to be optimal for antimicrobial action while maintaining acceptable levels of cytotoxicity .
Properties
IUPAC Name |
methyl 2-[2-(2,3,3-trichloroprop-2-enoyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3F3N4O3/c1-23-8(22)3-2-17-9(18-5(3)10(14,15)16)20-19-7(21)4(11)6(12)13/h2H,1H3,(H,19,21)(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDWXSFHSUROPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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